![molecular formula C12H9N5O3 B14940130 3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione](/img/structure/B14940130.png)
3-[(E)-(3-methyl-1H-1,2,4-triazol-5-yl)diazenyl]-2H-chromene-2,4(3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is a complex organic compound that features a chromene core linked to a triazole moiety via a diazenyl bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines.
Diazenyl Bridge Formation: The diazenyl bridge is introduced by coupling the triazole derivative with a diazonium salt under controlled conditions.
Chromene Core Synthesis: The chromene core is synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester.
Final Coupling: The final step involves coupling the chromene core with the triazole-diazenyl intermediate under acidic conditions to yield the target compound.
Industrial Production Methods
Continuous flow reactors and environmentally benign solvents could be employed to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines, thiols
Major Products
Oxidation: Corresponding oxides of the chromene and triazole moieties
Reduction: Reduced diazenyl derivatives
Substitution: Substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells.
Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials, such as dyes and photostabilizers.
Wirkmechanismus
The mechanism of action of 3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.
Chromene Derivatives: Compounds with a chromene core also show potential in medicinal chemistry, particularly as anticancer agents.
Uniqueness
3-[2-(3-METHYL-1H-1,2,4-TRIAZOL-5-YL)-1-DIAZENYL]-2H-CHROMENE-2,4(3H)-DIONE is unique due to its combination of a triazole ring, a diazenyl bridge, and a chromene core. This unique structure enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C12H9N5O3 |
|---|---|
Molekulargewicht |
271.23 g/mol |
IUPAC-Name |
3-[(5-methyl-1H-1,2,4-triazol-3-yl)diazenyl]chromene-2,4-dione |
InChI |
InChI=1S/C12H9N5O3/c1-6-13-12(16-14-6)17-15-9-10(18)7-4-2-3-5-8(7)20-11(9)19/h2-5,9H,1H3,(H,13,14,16) |
InChI-Schlüssel |
CCOJPQFZALYOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NN1)N=NC2C(=O)C3=CC=CC=C3OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


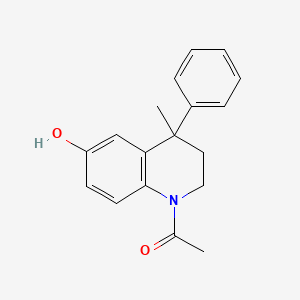
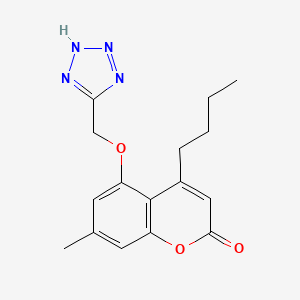
![N-(5-chloro-2-methylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B14940062.png)
![methyl 4-methyl-2-{[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B14940066.png)
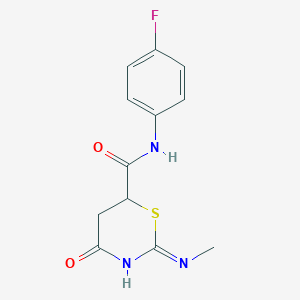
![N-(2-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B14940076.png)
![Tetramethyl 6'-[(3,5-dimethoxyphenyl)carbonyl]-9'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940086.png)
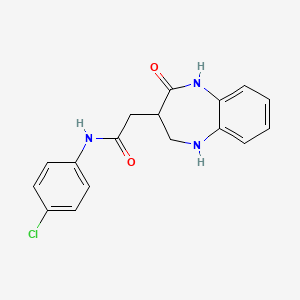
![2-chloro-N-{(E)-[(3-chloro-4-fluorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-5-nitrobenzamide](/img/structure/B14940100.png)
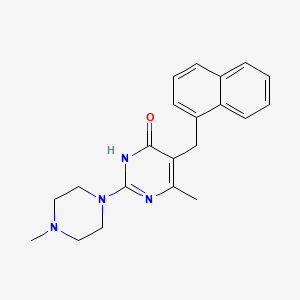
![2-Amino-7-(4-methoxyphenyl)-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B14940113.png)
![3-(4-fluorophenyl)-11-(2-methylphenyl)-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one](/img/structure/B14940120.png)
![1-{3-[2-(2-Furyl)-3H-imidazo[4,5-B]pyridin-3-YL]-1-pyrrolidinyl}-2-propyn-1-one](/img/structure/B14940127.png)

